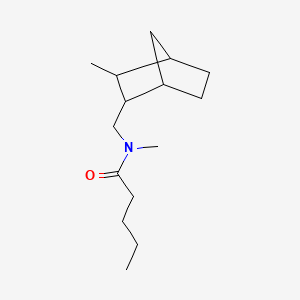
N-Methyl-N-((3-methyl-2-norbornanyl)methyl)valeramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide is a synthetic organic compound with the molecular formula C15H27NO It is known for its unique structure, which includes a norbornyl group, a methyl group, and a valeramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide typically involves the reaction of N-methylvaleramide with a suitable norbornyl derivative. One common method is the alkylation of N-methylvaleramide with 3-methyl-2-norbornylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the norbornyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the nervous system, influencing pain perception and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-[(2-norbornyl)methyl]valeramide
- N-Methyl-N-[(3-methyl-2-norbornyl)methyl]acetamide
- N-Methyl-N-[(3-methyl-2-norbornyl)methyl]propionamide
Uniqueness
N-Methyl-N-[(3-methyl-2-norbornyl)methyl]valeramide is unique due to the presence of the 3-methyl-2-norbornyl group, which imparts specific steric and electronic properties to the molecule
Propriétés
Numéro CAS |
28939-61-9 |
|---|---|
Formule moléculaire |
C15H27NO |
Poids moléculaire |
237.38 g/mol |
Nom IUPAC |
N-methyl-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]pentanamide |
InChI |
InChI=1S/C15H27NO/c1-4-5-6-15(17)16(3)10-14-11(2)12-7-8-13(14)9-12/h11-14H,4-10H2,1-3H3 |
Clé InChI |
OBNUNRDHJJUGLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N(C)CC1C(C2CCC1C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


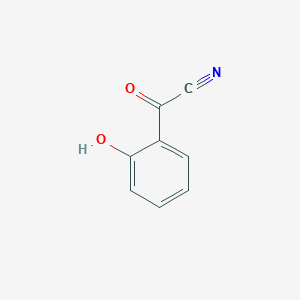


![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
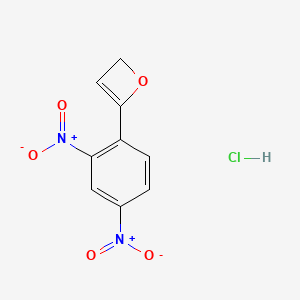
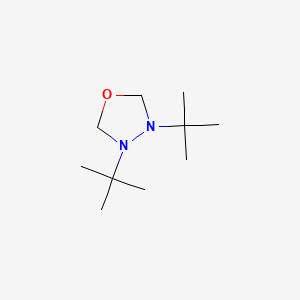
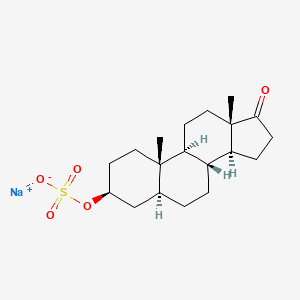
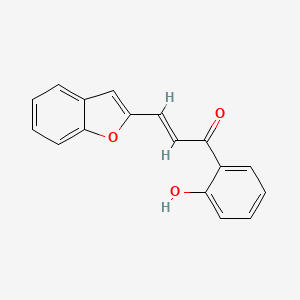

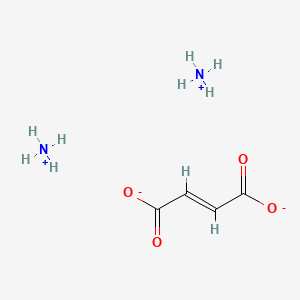
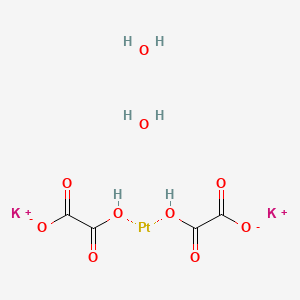

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
